(4-Fluorophenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone
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Overview
Description
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a thiophene ring, an oxazole ring, and a fluorobenzoyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Oxazole Ring: This step typically involves the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative, with a carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole intermediate.
Attachment of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole-thiophene intermediate using a benzenesulfonyl chloride reagent under basic conditions.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the oxazole-thiophene-benzenesulfonyl intermediate.
Introduction of the Fluorobenzoyl Group: The final step involves the acylation of the piperazine derivative with a fluorobenzoyl chloride reagent under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Substitution: The fluorobenzoyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to and activating or blocking specific receptors on cell surfaces.
Modulating Signaling Pathways: Affecting intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE can be compared with other similar compounds, such as:
4-[4-(BENZENESULFONYL)-2-THIOPHEN-2-YL-1,3-OXAZOL-5-YL]MORPHOLINE: This compound has a similar structure but contains a morpholine ring instead of a piperazine ring.
BENZO[D]THIAZOLE-2-THIOL BEARING 2-OXO-2-SUBSTITUTED-PHENYLETHAN-1-YL: This compound contains a benzo[d]thiazole ring and is studied for its quorum sensing inhibitory activities.
Properties
Molecular Formula |
C24H20FN3O4S2 |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C24H20FN3O4S2/c25-18-10-8-17(9-11-18)23(29)27-12-14-28(15-13-27)24-22(26-21(32-24)20-7-4-16-33-20)34(30,31)19-5-2-1-3-6-19/h1-11,16H,12-15H2 |
InChI Key |
LEDWIQZDOQCNBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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